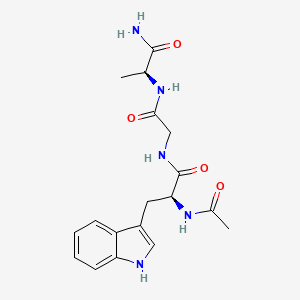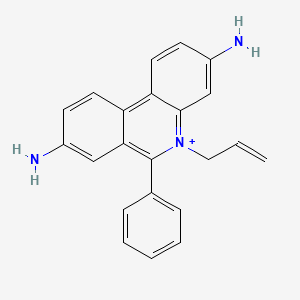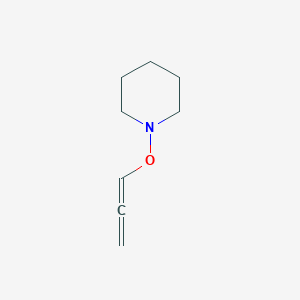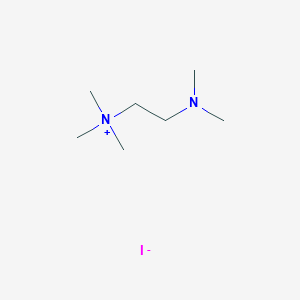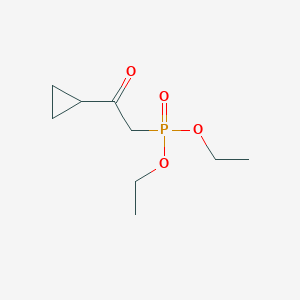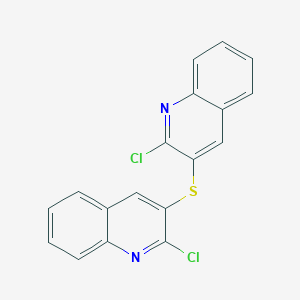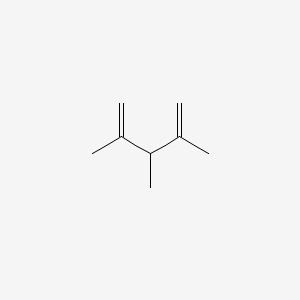
2,3,4-Trimethyl-1,4-pentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-1,4-pentadiene is an organic compound with the molecular formula C8H14 It is a hydrocarbon that belongs to the class of dienes, which are characterized by the presence of two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,4-pentadiene can be achieved through several methods. One common approach involves the alkylation of isoprene with methylating agents under controlled conditions. Another method includes the dehydrogenation of 2,3,4-trimethylpentane using suitable catalysts and high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the dehydrogenation of precursor hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as 2,3,4-trimethylpentane.
Substitution: Halogenated derivatives like 2,3,4-trimethyl-1,4-dichloropentane.
Applications De Recherche Scientifique
2,3,4-Trimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethyl-1,4-pentadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: Another diene with two double bonds separated by a single bond.
2,4-Hexadiene: A conjugated diene with similar reactivity.
2,3,4-Trimethyl-1,3-pentadiene: A structural isomer with different positioning of double bonds.
Uniqueness
2,3,4-Trimethyl-1,4-pentadiene is unique due to its specific arrangement of methyl groups and double bonds, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and specialized industrial processes .
Propriétés
Numéro CAS |
72014-90-5 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
2,3,4-trimethylpenta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-6(2)8(5)7(3)4/h8H,1,3H2,2,4-5H3 |
Clé InChI |
AFQPKTBBNYINMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


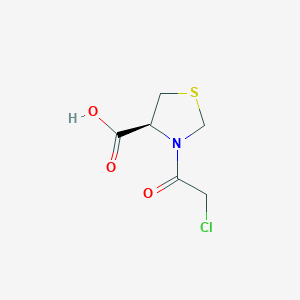
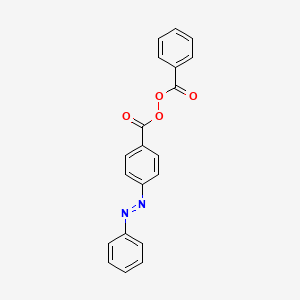
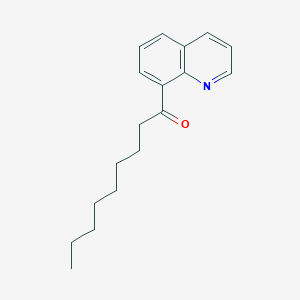

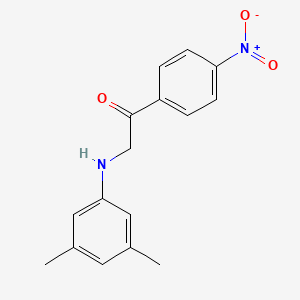
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
